molecular formula C11H13N3O B13111169 1-Ethyl-3-(2-methylhydrazono)indolin-2-one

1-Ethyl-3-(2-methylhydrazono)indolin-2-one

Cat. No.: B13111169
M. Wt: 203.24 g/mol
InChI Key: GTYCPVCHEIYCSH-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-methylhydrazono)indolin-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-methylhydrazono)indolin-2-one typically involves the reaction of indolin-2-one with ethyl iodide and 2-methylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade solvents and reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-methylhydrazono)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methylhydrazono groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of indolin-2-one, including 1-Ethyl-3-(2-methylhydrazono)indolin-2-one, exhibit significant anticancer properties. For example, compounds related to this structure have been shown to induce apoptosis in cancer cells. A study demonstrated that specific hydrazinoindolin-2-one derivatives displayed cytotoxic activity against HepG2 liver cancer cells with IC50 values ranging from 1.0 to 2.4 µM. The mechanism involved the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2, leading to increased levels of caspase-3 activation .

Structure-Activity Relationship (SAR)
The exploration of SAR for these compounds has revealed that modifications at various positions can enhance their anticancer efficacy. For instance, the introduction of different alkyl groups on the indole moiety has been systematically studied to optimize cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116 . This ongoing research aims to develop more potent anticancer agents based on the indolin-2-one framework.

Synthetic Applications

Organocatalysis
this compound has potential applications as an organocatalyst in synthetic organic chemistry. Its unique structure allows it to participate in various catalytic transformations under mild conditions. Research has highlighted the utility of related compounds in facilitating reactions such as cyanosilylation of carbonyl compounds, demonstrating high turnover frequencies (TOFs) even at low catalyst loadings .

Material Science

Development of Functional Materials
The indolin-2-one scaffold is being explored for its potential use in developing functional materials, particularly in the field of organic electronics and photonic devices. The ability to modify the electronic properties through structural changes opens avenues for creating materials with tailored functionalities for applications such as sensors and light-emitting devices .

Table 1: Anticancer Activity of Indolin-2-One Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
IIaHepG21.0Apoptosis via Bax/Bcl-2 modulation
IIbMCF-71.84Caspase activation
IIcHCT-1163.31Cell cycle disruption

Table 2: Organocatalytic Performance

Reaction TypeCatalyst Loading (%)TOF (h⁻¹)Yield (%)
Cyanosilylation of Aldehydes0.00510,843>90
Cyanosilylation of Ketones0.00110,602,410>85

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-methylhydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interfere with viral replication processes, making it a potential antiviral agent .

Comparison with Similar Compounds

  • 1-Methyl-3-(2-methylhydrazono)indolin-2-one
  • 1-Ethyl-3-(2-ethylhydrazono)indolin-2-one
  • 1-Propyl-3-(2-methylhydrazono)indolin-2-one

Comparison: 1-Ethyl-3-(2-methylhydrazono)indolin-2-one is unique due to its specific ethyl and methylhydrazono substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the ethyl group may enhance its lipophilicity, affecting its bioavailability and interaction with biological targets .

Biological Activity

1-Ethyl-3-(2-methylhydrazono)indolin-2-one is a derivative of indolin-2-one, a compound known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 1-ethylindolin-2-one with 2-methylhydrazinecarboxaldehyde. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have shown that derivatives of indolin-2-one can induce apoptosis in cancer cells through several mechanisms:

  • Induction of Apoptosis : The compound has been reported to significantly increase early and late apoptosis in MCF-7 breast cancer cells. This is evidenced by a substantial rise in caspase-3 and caspase-9 activity, along with increased levels of cytochrome C and Bax, while decreasing Bcl-2 expression .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to reduced cell proliferation. This effect is crucial for its anticancer potential .

Neuroprotective Effects

Research indicates that indolinone derivatives may also exhibit neuroprotective properties. For instance, compounds with similar structures have shown promise in inhibiting β-amyloid aggregation, which is a hallmark of Alzheimer’s disease. The inhibition potency has been linked to specific structural modifications on the indole core .

Structure-Activity Relationships (SAR)

Understanding the SAR is key to optimizing the biological activity of this compound:

Modification Effect on Activity
N-Alkyl substitutionsEnhanced lipophilicity and potency
Methylation of hydrazone NHSignificant decrease in inhibition potency
Bulky substituents on indole nitrogenImproved antiaggregating activity

This table summarizes how different structural modifications can impact the biological efficacy of related compounds.

Case Studies

Several studies have focused on the biological evaluation of hydrazonoindolin-2-one derivatives:

  • Cytotoxicity Assessment : A series of hydrazonoindolin-2-one derivatives were synthesized and tested against human cancer cell lines such as A549 (lung), HT-29 (colon), and ZR-75 (breast). The results indicated that specific modifications led to enhanced antiproliferative activity .
  • Neuroprotective Studies : In vitro assays demonstrated that certain derivatives could protect neuronal cells from Aβ toxicity by disrupting aggregation processes .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-3-(methyldiazenyl)indol-2-ol

InChI

InChI=1S/C11H13N3O/c1-3-14-9-7-5-4-6-8(9)10(11(14)15)13-12-2/h4-7,15H,3H2,1-2H3

InChI Key

GTYCPVCHEIYCSH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC

Origin of Product

United States

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